4-Methylisothiazole-5-carbaldehyde
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Overview
Description
4-Methylisothiazole-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C₅H₅NOS. It belongs to the isothiazole family and is characterized by a five-membered ring containing nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylisothiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylthiosemicarbazide with formic acid, followed by cyclization to form the isothiazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Methylisothiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo substitution reactions at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methylisothiazole-5-carboxylic acid.
Reduction: 4-Methylisothiazole-5-methanol.
Substitution: Various substituted isothiazole derivatives depending on the reagents used.
Scientific Research Applications
4-Methylisothiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Methylisothiazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal effects, where it disrupts essential biological processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
Isothiazole-5-carbaldehyde: Similar structure but lacks the methyl group at the 4-position.
Thiazole-5-carbaldehyde: Similar structure but lacks the nitrogen atom in the ring.
4-Methylthiazole-5-carbaldehyde: Similar structure but lacks the nitrogen atom in the ring.
Uniqueness
4-Methylisothiazole-5-carbaldehyde is unique due to the presence of both nitrogen and sulfur atoms in the ring, which imparts distinct chemical and biological properties. The methyl group at the 4-position also influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-methyl-1,2-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4-2-6-8-5(4)3-7/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMABGRJFGBUSEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625367 |
Source
|
Record name | 4-Methyl-1,2-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88511-33-5 |
Source
|
Record name | 4-Methyl-5-isothiazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88511-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1,2-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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